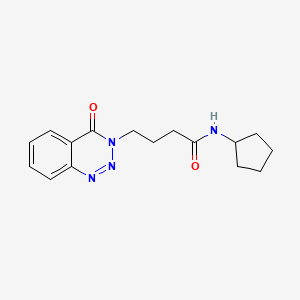

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Description

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a carboxamide derivative featuring a benzotriazinone core linked to a cyclopentyl group via a four-carbon butanamide chain.

Synthesis Pathway: The compound is synthesized through a multi-step process starting with isatin, which is oxidized to isatoic anhydride using hydrogen peroxide and formic acid. Subsequent reaction with 4-aminobutyric acid in a water-triethylamine mixture yields N-(carboxybutyl)anthranilamide. Diazotization with sodium nitrite and hydrochloric acid produces 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid. This intermediate is then activated with benzotriazole and thionyl chloride to generate a reactive precursor, which is finally coupled with cyclopentylamine to form the target compound (Table 1, Scheme 1) .

Properties

IUPAC Name |

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-15(17-12-6-1-2-7-12)10-5-11-20-16(22)13-8-3-4-9-14(13)18-19-20/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVJMLCBOBZRIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the benzotriazinone ring, followed by the introduction of the cyclopentyl and butanamide groups under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the benzotriazinone ring or other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features :

- Butanamide Linker : Provides conformational flexibility and spacing for binding interactions.

- Cyclopentyl Group : A cyclic alkyl substituent that enhances lipophilicity while maintaining moderate steric bulk.

Comparison with Similar Compounds

The structural analogs of N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide include derivatives with varying N-substituents (alkyl, aryl, or branched groups). These modifications influence physicochemical properties, binding affinities, and metabolic stability. Below is a detailed comparison based on substituent effects and hypothetical structure-activity relationships (SARs):

Table 1: Key Structural Analogs and Comparative Analysis

Substituent-Driven Property Differences

Lipophilicity :

- Ethyl (14a) : Low logP due to small alkyl chain.

- tert-Butyl (14b) : High logP, favoring blood-brain barrier penetration but risking poor aqueous solubility.

- Cyclopentyl (Target) : Intermediate logP, balancing solubility and permeability .

Steric Effects :

- The cyclopentyl group’s cyclic structure imposes spatial constraints that may enhance target selectivity compared to linear alkyl chains (e.g., ethyl) or flexible aryl groups (e.g., phenyl).

Metabolic Stability :

- Cyclopentyl’s saturated structure reduces susceptibility to oxidative metabolism compared to phenyl (14n) or tert-butyl groups .

Implications of Lumping Strategies

While compounds with similar scaffolds (e.g., benzotriazinone core) are often grouped in computational models (see ’s “lumping strategy”), the N-substituent diversity in this series necessitates individual evaluation. For example:

- Ethyl vs. Cyclopentyl : Despite shared synthesis pathways, differences in lipophilicity and steric effects could lead to divergent biological activities.

- tert-Butyl vs. Phenyl : These substituents belong to distinct chemical classes (aliphatic vs. aromatic), making lumping inappropriate for SAR studies .

Research Findings and Limitations

Biological Activity

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.36 g/mol . The compound features a cyclopentyl group and a benzotriazine moiety, which are significant for its biological interactions.

Preliminary studies suggest that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and cancer. The presence of the benzotriazine core is associated with anticancer properties, while the cyclopentyl group may enhance lipophilicity, improving cell membrane penetration .

In Vitro Studies

In vitro assays have indicated that compounds with similar structural features exhibit significant biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzotriazine derivatives | Benzotriazine core | Anticancer |

| Thiadiazole-based compounds | Thiadiazole ring | Anti-inflammatory |

| N-cyclopentyl derivatives | Cyclopentyl group | Potential antimicrobial |

These findings suggest that this compound may possess similar activities due to its structural components.

Anti-inflammatory Effects

Research has demonstrated that small molecules targeting inflammatory cytokines can effectively reduce levels of IL-1β and TNF-α in vitro. Although direct studies on our compound are lacking, the potential for this compound to modulate inflammatory responses remains an area for further investigation .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies involving acylation reactions. A two-step synthesis process typically involves:

- Formation of the Benzotriazine Moiety : This can be synthesized through cyclization reactions involving appropriate precursors.

- Acylation with Butanamide : The final product is obtained by reacting the benzotriazine derivative with cyclopentyl butanamide under controlled conditions.

This synthetic route allows for modifications that could enhance the compound's biological activity or solubility .

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential amide coupling and cyclization. A general approach includes:

Amide bond formation : React 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid with cyclopentylamine using coupling agents like HATU or EDCI in DMF at 0–25°C.

Cyclization : Treat intermediates with dehydrating agents (e.g., POCl₃) to form the benzotriazinone ring .

Optimization Tips :

- Monitor pH to avoid side reactions (e.g., hydrolysis of the benzotriazinone).

- Use catalytic DMAP to enhance coupling efficiency.

- Purify via column chromatography (silica gel, 5–10% MeOH/DCM).

Q. How should structural characterization be performed to confirm the compound’s identity?

Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., benzotriazinone carbonyl at ~170 ppm, cyclopentyl protons at 1.5–2.0 ppm).

- IR : Confirm amide C=O (~1650 cm⁻¹) and benzotriazinone C=O (~1680 cm⁻¹).

- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ calculated for C₁₈H₂₂N₄O₂: 338.17).

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. aromatic substituents) affect receptor binding affinity?

Methodological Answer : Compare activity using:

Molecular docking : Model interactions with targets like GPR139 or kinases (e.g., benzotriazinones’ affinity for ATP-binding pockets).

SAR Studies : Synthesize analogs (e.g., replacing cyclopentyl with indole or benzimidazole) and assay via SPR or fluorescence polarization.

Q. What mechanisms underlie contradictory bioactivity data across in vitro vs. in vivo studies?

Methodological Answer : Resolve discrepancies via:

ADME Profiling : Assess plasma protein binding (equilibrium dialysis) and microsomal stability (e.g., liver S9 fractions).

Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at cyclopentyl or benzotriazinone).

Pharmacokinetic Modeling : Correlate free drug concentrations with observed efficacy .

Experimental Design & Data Analysis

Q. How to design assays for evaluating kinase inhibition potency?

Methodological Answer : Use tiered screening:

Primary Screen : Luminescent kinase assays (e.g., ADP-Glo™) across a panel (e.g., EGFR, VEGFR2).

Secondary Validation : ITC or SPR for binding kinetics (Kd, kon/koff).

Cellular Assays : Measure phospho-target inhibition via Western blot (e.g., p-ERK in cancer cell lines) .

Q. How to address low aqueous solubility in formulation for in vivo studies?

Methodological Answer :

- Co-solvent Systems : Use 10% DMSO + 30% PEG-400 in saline.

- Nanoformulation : Prepare liposomal encapsulations (e.g., 100 nm particles via sonication).

- Pharmacokinetic Testing : Monitor plasma Cmax and AUC in rodent models .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.